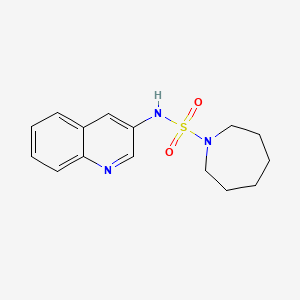
N-3-quinolinyl-1-azepanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-quinolinyl-1-azepanesulfonamide, also known as QNZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
N-3-quinolinyl-1-azepanesulfonamide exerts its effects by binding to the active site of the IKKβ kinase, which is a critical component of the NF-κB signaling pathway. This binding prevents the activation of IKKβ, which in turn prevents the activation of NF-κB. By inhibiting NF-κB, this compound reduces inflammation and cell survival, which can be beneficial in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In immune cells, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been shown to inhibit the migration of immune cells, which can be beneficial in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-3-quinolinyl-1-azepanesulfonamide has several advantages as a research tool, including its potency and selectivity for the IKKβ kinase. This compound has also been shown to have low toxicity in animal studies, which makes it a promising therapeutic agent. However, this compound has some limitations, including its poor solubility, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for N-3-quinolinyl-1-azepanesulfonamide research, including the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, this compound could be used in combination with other therapeutic agents to enhance their effectiveness. Further studies are also needed to determine the optimal dosing and administration of this compound in various diseases. Overall, this compound has significant potential as a therapeutic agent and research tool in various diseases.
Méthodes De Synthèse
N-3-quinolinyl-1-azepanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-aminopyridine with 1,4-dibromobutane to form 3-(1-bromoethyl)pyridine. This compound is then reacted with sodium azide to form 3-(1-azidoethyl)pyridine, which is subsequently reacted with 1-aminooctane to form this compound.
Applications De Recherche Scientifique
N-3-quinolinyl-1-azepanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of a protein called NF-κB, which plays a critical role in regulating inflammation and cell survival. Inhibition of NF-κB by this compound has been shown to have anti-inflammatory and anti-cancer effects.
Propriétés
IUPAC Name |
N-quinolin-3-ylazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-21(20,18-9-5-1-2-6-10-18)17-14-11-13-7-3-4-8-15(13)16-12-14/h3-4,7-8,11-12,17H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNIRCBJKYHFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

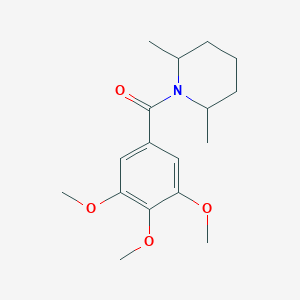

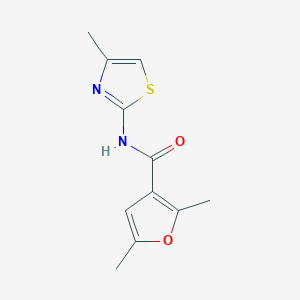
![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
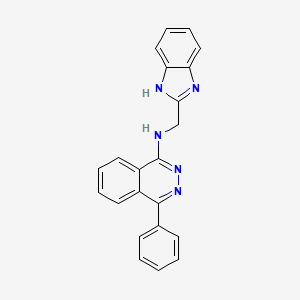
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)
![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

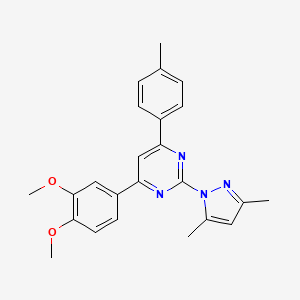
![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
